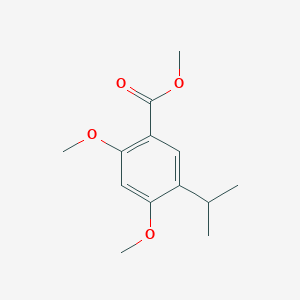

Methyl 5-isopropyl-2,4-dimethoxybenzoate

説明

特性

分子式 |

C13H18O4 |

|---|---|

分子量 |

238.28 g/mol |

IUPAC名 |

methyl 2,4-dimethoxy-5-propan-2-ylbenzoate |

InChI |

InChI=1S/C13H18O4/c1-8(2)9-6-10(13(14)17-5)12(16-4)7-11(9)15-3/h6-8H,1-5H3 |

InChIキー |

KLQTYJRDFLWEJT-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Physical Properties Comparison

*Calculated based on molecular formula C₁₄H₂₀O₅.

Key Comparative Analysis

Physical Properties

- Methyl 5-bromo-2,4-dimethoxybenzoate has a higher molecular weight (275.10 vs. 252.29) and boiling point (349.1°C) due to bromine’s atomic mass and polarizability. Its density (1.436 g/cm³) reflects increased molecular packing efficiency compared to the less polar isopropyl analog .

Research Findings and Implications

- Pharmaceutical Relevance : The target compound’s role in synthesizing Hsp90 inhibitors underscores its importance in oncology research. Its analogs, such as the bromo and chloro derivatives, are explored for enhanced bioactivity and metabolic stability .

- Synthetic Flexibility: The ester group in this compound allows straightforward conversion to acids or alcohols, enabling diverse functionalization compared to phenolic or aldehyde analogs .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Methyl 5-isopropyl-2,4-dimethoxybenzoate, and how can researchers validate its purity?

- Methodology : The compound is synthesized via a four-step process:

O-alkylation of 2,4-dihydroxyacetophenone with methyl iodide.

Grignard addition using methyl magnesium bromide to form 2-(2,4-dimethoxyphenyl)propanol.

Reduction with triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.

Vilsmeier-Haack-Arnold formylation to introduce the aldehyde group.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack-Arnold reaction step to improve yield and reduce byproducts?

- Methodology :

- Parameter tuning : Adjust reaction temperature (optimal range: 0–5°C during reagent addition) and stoichiometry of the Vilsmeier reagent (POCl₃/DMF).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodology :

- Multi-nuclear NMR : Compare ¹H and ¹³C NMR with computational predictions (e.g., DFT calculations) to assign ambiguous signals.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect impurities.

- X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How does the electronic environment of the methoxy and isopropyl groups influence the reactivity of this compound in further derivatization?

- Methodology :

- Computational modeling : Use Gaussian or ORCA software to calculate electron density maps and Fukui indices.

- Experimental probes : Conduct electrophilic substitution reactions (e.g., nitration) to assess directing effects. Correlate results with Hammett parameters .

Q. What strategies can mitigate stability issues during long-term storage of this compound?

- Methodology :

- Stability testing : Store samples under varying conditions (light, temperature, humidity) and monitor degradation via HPLC-UV .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

- Methodology :

- Reproducibility checks : Repeat measurements using calibrated equipment (e.g., DSC for melting point).

- Meta-analysis : Compare data from peer-reviewed journals vs. vendor catalogs, prioritizing studies with full experimental details .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

- Critical analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。